4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide
Description
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOS.BrH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-8H,9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQYOFYIZOJBLK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and 2-bromoacetylthiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinium or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has demonstrated that 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide exhibits various biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.
Anticancer Potential
The compound has exhibited selective cytotoxicity against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, making it a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
Preliminary investigations indicate that this compound may inhibit key enzymes involved in metabolic pathways related to disease progression, such as acetylcholinesterase.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound and its derivatives. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, particularly against gram-positive bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antimicrobial |
| Compound B | 64 | Antimicrobial |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5 | Cytotoxic |
| MCF7 | 8 | Cytotoxic |
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler analog without the thiophene ring.
2-Bromoacetylthiophene: A precursor in the synthesis of the target compound.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is unique due to its combination of a pyridinium core with a thiophene ring and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide, a pyridinium derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
The compound has the molecular formula C12H12NOSBr and features a pyridinium ion linked to a thiophene ring. Its synthesis typically involves multi-step reactions, including the interaction of 2-acetylthiophene with pyridine derivatives under specific conditions. The general synthetic route can be summarized as follows:
- Reagents : 2-acetylthiophene, pyridine, bromine.
- Conditions : Reflux in an organic solvent (e.g., DMSO).
- Purification : Recrystallization from suitable solvents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The compound's ability to bind to DNA and alter its structure may also contribute to its anticancer properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- DNA Binding : It forms complexes with DNA, leading to structural alterations that can trigger cell death.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress is another pathway through which this compound exerts its biological effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridinium derivatives, including our compound of interest. Results indicated that modifications to the thiophene ring significantly influenced antibacterial potency, with 4-Methyl substituents enhancing activity against Gram-positive bacteria .
Study on Anticancer Mechanisms
Another pivotal study focused on the anticancer mechanisms of this compound using flow cytometry and Western blot analysis. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyridinium bromide derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A typical approach involves nucleophilic substitution or quaternization of pyridine derivatives. For example, 4-(dimethylamino)pyridine can react with α-bromoesters in aprotic solvents (e.g., THF) under inert conditions at room temperature, yielding pyridinium bromides in high purity (95% yield) after 24 hours . Key parameters include stoichiometric control of the brominated reagent, solvent polarity, and reaction time. Characterization via NMR (e.g., δ 1.20 ppm for CH, δ 8.55 ppm for pyridinium protons) ensures structural validation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 4-methyl-substituted pyridinium salts?
- Methodological Answer :
- NMR : Diagnostic signals include deshielded pyridinium protons (δ 7.50–8.55 ppm) and methyl groups adjacent to the nitrogen (δ 3.19 ppm for NCH) .
- IR : Stretching frequencies for C=O (1650–1750 cm) and aromatic C–H (3000–3100 cm) confirm ketone and thiophene moieties, respectively.
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass (±1 ppm) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in pyridinium salts, particularly regarding counterion positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, orthorhombic crystal systems (space group Pna2) with Z = 4 and unit cell parameters (e.g., a = 21.889 Å, b = 5.738 Å) enable precise determination of bromide placement relative to the pyridinium core. Hydrogen-bonding networks (e.g., N–H···Br interactions) are mapped using Olex2 or Mercury software .
Q. How can researchers evaluate the pharmacological activity of pyridinium bromides targeting muscarinic receptors?
- Methodological Answer :
- Binding Assays : Radioligand displacement (e.g., -NMS) quantifies affinity (K) for M receptors. For CHF5407, subnanomolar K values (<1 nM) and slow dissociation kinetics (t = 166 min) are measured via scintillation counting .
- Functional Assays : Isolated tissue preparations (e.g., guinea pig trachea) assess bronchodilatory efficacy (EC) under carbachol-induced contraction .
Q. How should contradictory biological activity data between structurally analogous compounds be analyzed?
- Methodological Answer :
- Structural Comparison : Compare substituent effects (e.g., thiophene vs. phenyl groups). For instance, replacing thiophene with phenyl in CHF5407 analogs reduces M selectivity due to steric and electronic differences .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify hydrolysis-prone esters or unstable quaternary amines .
Experimental Design & Data Analysis
Q. What experimental design principles apply to developing pyridinium-based drug delivery systems (e.g., nanovesicles)?
- Methodological Answer :
- Nanovesicle Preparation : Combine pyridinium bromides with lipid bilayers (e.g., DOPC:Cholesterol, 2:1 ratio) via thin-film hydration. For THB@ANVs, aggregation-induced emission (AIE) photosensitizers are encapsulated at 10% w/w, with dynamic light scattering (DLS) confirming vesicle size (100–200 nm) .
- In Vivo Testing : Use murine burn models to evaluate wound healing rates (e.g., epithelialization over 14 days) and anti-biofilm efficacy via colony-forming unit (CFU) counts .
Q. How can computational modeling predict the reactivity of pyridinium bromides in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions. High ω values (>2 eV) indicate susceptibility to nucleophilic attack at the pyridinium C2 position .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict aggregation tendencies or stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
